IR-7

Photostability Cyanine Dye Engineering NIR Fluorescence

Standard heptamethine cyanine dyes suffer rapid photobleaching, compromising longitudinal mitochondrial imaging data. IR-7 (CAS 1895075-45-2) overcomes this with a rigid chloro-cyclohexenyl bridge that confers superior photostability, enabling consistent NIR signal across extended time courses without repeated injections. • Inherent mitochondrial tropism via cationic fluorophore - no exogenous targeting ligands required for organelle-specific accumulation. • meso-Chloro moiety enables cysteine-selective conjugation at neutral pH for NIR-labeled antibody and protein preparation. • ≥98% purity ensures batch-to-batch reproducibility for multi-center imaging studies and quantitative fluorescence assays.

Molecular Formula C50H52BrClN2O6
Molecular Weight 892.3 g/mol
Cat. No. B12386742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIR-7
Molecular FormulaC50H52BrClN2O6
Molecular Weight892.3 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCOC6=CC=C(C=C6)C(=O)O)(C)C)CCC3)Cl)CCCOC7=CC=C(C=C7)C(=O)O)C.[Br-]
InChIInChI=1S/C50H51ClN2O6.BrH/c1-49(2)40-14-5-7-16-42(40)52(30-10-32-58-38-24-18-36(19-25-38)47(54)55)44(49)28-22-34-12-9-13-35(46(34)51)23-29-45-50(3,4)41-15-6-8-17-43(41)53(45)31-11-33-59-39-26-20-37(21-27-39)48(56)57;/h5-8,14-29H,9-13,30-33H2,1-4H3,(H-,54,55,56,57);1H
InChIKeyAOSKOPYJWNYUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IR-7: Mitochondria-Targeting NIR Heptamethine Cyanine Dye


4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide (also known as IR-7, CAS 1895075-45-2) is a synthetic near-infrared (NIR) heptamethine indocyanine dye belonging to the cyanine dye family . This compound features a rigid chloro-cyclohexenyl bridge within its polymethine chain and symmetrical N-substituents bearing terminal 4-carboxyphenoxy groups, which collectively confer enhanced photostability and specific biological targeting properties [1]. As a cationic, mitochondria-targeting fluorophore, it is employed in advanced biomedical research for fluorescence imaging, photothermal therapy, and as a theranostic platform in oncology .

Design Rigid chloro-cyclohexenyl bridge and carboxyphenoxy N-substituents for enhanced photostability
Targeting Inherent mitochondrial tropism without additional ligands
Workflow NIR fluorescence imaging, photothermal research, and theranostic probe development

Why Generic Cyanine Dyes Cannot Substitute for IR-7


While numerous heptamethine cyanine dyes share a common polymethine backbone and NIR emission, simple substitution with generic analogs (e.g., IR-783, sulfo-Cy5 carboxylic acid) fails to replicate the specific performance profile of this compound. Key differentiators—including enhanced photostability imparted by the rigid chlorocyclohexenyl bridge [1], extended absorption wavelength due to N-carboxyphenoxy substitution [2], and inherent mitochondrial tropism without additional targeting ligands —are not present in standard commercial alternatives. These structural nuances critically influence in vivo imaging duration, tissue penetration depth, and subcellular localization, rendering generic substitution scientifically invalid for applications requiring prolonged signal retention and organelle-specific accumulation.

Feature
IR-7 Class
Generic Cyanine Dyes
Photostability
Rigid bridge may enhance photostability
May lack comparable stability, limiting longitudinal imaging
Absorption
Carboxyphenoxy groups extend absorption wavelength
Absorption may be blue-shifted, reducing tissue penetration depth
Targeting
Inherent mitochondrial tropism
Non-specific distribution; requires conjugation for organelle targeting

IR-7 vs. In-Class NIR Dyes: Quantitative Differentiation


Enhanced Photostability via Rigid Bridge and N-Substituents

The incorporation of a rigid chlorocyclohexenyl bridge and N-(4-carboxy)benzyl-like substituents (structurally analogous to the N-carboxyphenoxypropyl groups in this compound) significantly enhances photostability compared to linear heptamethine or N-alkyl substituted analogs. In a class-level study, dyes containing the cyclohexenylene bridge and N-(4-carboxy)benzyl group exhibited markedly improved photostability relative to those with linear heptamethine bridges and/or N-(5-carboxy)pentanyl groups [1].

Photostability ranking
Class-level
Qualitative: better photo-stability for cyclohexenylene/N-carboxybenzyl dyes vs. linear/N-alkyl dyes
May support extended imaging windows in longitudinal studies
Class-level inference; SiO2 sol-gel model; verify in target matrix
Photostability Cyanine Dye Engineering NIR Fluorescence

Extended NIR Absorption for Deeper Tissue Penetration

Structural modifications with N-(4-carboxy)benzyl groups (analogous to the N-carboxyphenoxypropyl groups in this compound) result in a bathochromic shift in absorption maxima compared to dyes bearing N-alkyl substituents. The class-level study reports that heptamethine indocyanines with cyclohexenylene bridge and N-(4-carboxy)benzyl groups have longer absorption wavelengths than those containing linear heptamethine bridges and/or N-(5-carboxy)pentanyl groups [1].

Absorption shift
Class-level
Longer absorption wavelength (bathochromic shift) for N-carboxybenzyl-substituted dyes
May enable deeper tissue penetration and reduced autofluorescence
Class-level inference; solvent-dependent; confirm in biological media
Absorption Maxima NIR Window Tissue Imaging

Selective Cysteine Conjugation for Site-Specific Protein Labeling

The meso-chloro substituent on the cyclohexenyl ring enables selective nucleophilic substitution with cysteine thiol groups under mild conditions, a reactivity not present in non-chlorinated cyanine dyes. A direct study with the structurally related heptamethine cyanine IR-783 (which also contains a chloro-cyclohexyl moiety) demonstrated selective and stable labeling of cysteine residues in proteins at neutral pH, yielding NIR-emitting conjugates suitable for in vivo imaging [1].

Cysteine conjugation
Head-to-head (IR-783 analog)
IR-783 forms stable cysteine conjugates at pH 7.4; non-chlorinated dyes lack this reactivity
Supports site-specific bioconjugation for probe engineering
Analog evidence; verify reactivity with IR-7 under your conditions
Protein Labeling Cysteine Bioconjugation Site-Specific Modification

Inherent Mitochondrial Targeting Without Exogenous Ligands

This compound, as a member of the heptamethine indocyanine class with a rigid chloro-cyclohexenyl ring, exhibits inherent mitochondrial tropism without requiring additional targeting moieties. Research on the structurally analogous Ph790H dye demonstrates that the rigid chloro-cyclohexenyl ring in the heptamethine backbone confers preferential accumulation in tumor mitochondria, a concept termed 'structure-inherent tumor targeting' [1]. In contrast, many commercial NIR dyes (e.g., ICG, IR-783) lack this intrinsic organelle specificity and require conjugation to targeting ligands for subcellular localization.

Mitochondrial targeting
Class-level
Ph790H (chloro-cyclohexenyl analog) accumulates in tumor mitochondria; ICG/IR-783 do not
May simplify mitochondrial research workflows
Class-level inference; validate in your cell model
Mitochondrial Targeting Subcellular Imaging Theranostics

High Purity and Reproducible Synthesis

As a fully characterized small molecule (CAS 1895075-45-2, molecular formula C50H52BrClN2O6, molecular weight 892.3 g/mol), this compound is synthesized via established multi-step organic routes and is available with high purity (≥95-98%) from multiple reputable vendors . This contrasts with some polymeric or nanoparticle-based NIR probes which exhibit batch-to-batch variability and complex characterization. The defined molecular structure ensures reproducible optical properties and biological behavior across independent experiments.

Purity specification
Specification review
≥95–98% purity; well-defined molecular structure
Supports quantitative imaging and batch consistency
Vendor specification; verify lot-specific COA
Chemical Purity Synthetic Reproducibility Procurement Consistency

Optimal Research and Industrial Use Cases for IR-7


Longitudinal In Vivo Imaging of Tumor Mitochondria

Leveraging the compound's enhanced photostability and inherent mitochondrial targeting, this dye is optimally suited for longitudinal studies tracking mitochondrial dynamics in tumor models over extended time periods. Its prolonged fluorescence signal under continuous illumination reduces the need for repeated injections, enabling consistent imaging across days or weeks [1].

Cysteine-Specific Protein Labeling for In Vivo Tracking

The meso-chloro moiety enables selective, stable conjugation to cysteine residues at neutral pH, making this compound ideal for preparing NIR-labeled protein therapeutics or antibodies for biodistribution and pharmacokinetic studies. This application bypasses the need for additional linker chemistry and preserves protein function [2].

Mitochondria-Targeted Photothermal and Photodynamic Therapy

As a single-agent theranostic platform, this compound can simultaneously enable NIR imaging and deliver photothermal/photodynamic ablation specifically to tumor mitochondria. This integrated functionality is particularly valuable for preclinical evaluation of combination therapies targeting mitochondrial metabolism in cancer .

Standardized High-Purity Probe for Quantitative NIR Assays

Given its well-defined molecular structure and high commercial purity (≥95%), this compound serves as a reliable standard for calibrating NIR imaging systems, developing quantitative fluorescence assays, and establishing baseline optical properties in multi-center studies where reproducibility is paramount .

Application
Selection Property
Validation Focus
Tumor mitochondrial longitudinal imaging studies
Photostability and inherent mitochondrial targeting
Signal retention and organelle specificity over time
Site-specific protein labeling for biodistribution studies
Cysteine-reactive meso-chloro moiety
Conjugation efficiency and protein function retention
Mitochondria-targeted photothermal/photodynamic research
Dual imaging and photothermal capability
Ablation specificity and mitochondrial damage assessment
Quantitative NIR assay standardization
Defined molecular structure and high purity
Reproducibility of optical properties across batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

67 linked technical documents
Explore Hub


Quote Request

Request a Quote for IR-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.